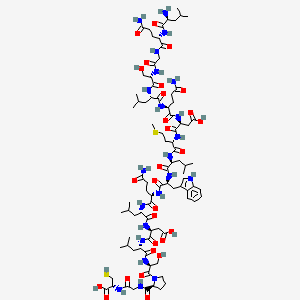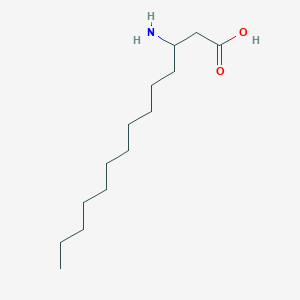
3-Aminotetradecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminotetradecanoic acid is a long-chain amino acid with a 14-carbon backbone and an amino group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminotetradecanoic acid can be achieved through several methods. One notable approach involves starting from dodecanoyl chloride. The process includes the enantioselective reduction of an ynone to the corresponding propargylic alcohol, followed by conversion into a protected propargylic amine. The final product, this compound, is obtained by transforming a (phenylseleno)acetylene intermediate into a carboxylic group and subsequent N-deprotection .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale amino acid synthesis typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 3-Aminotetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or amides.
科学的研究の応用
3-Aminotetradecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular processes and potential as a bioactive molecule.
Medicine: Investigated for its antioxidant and cytoprotective properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
作用機序
The mechanism by which 3-Aminotetradecanoic acid exerts its effects involves its interaction with cellular components. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. The compound maintains intracellular glutathione levels, scavenges reactive oxygen species, and inhibits lipid peroxidation .
類似化合物との比較
- 2-Aminotetradecanoic acid
- 14-Aminotetradecanoic acid
- Myristic acid (tetradecanoic acid)
Comparison: 3-Aminotetradecanoic acid is unique due to the position of its amino group on the third carbon, which influences its reactivity and biological activity. In contrast, 2-Aminotetradecanoic acid has the amino group on the second carbon, affecting its chemical properties and applications. Myristic acid, lacking an amino group, serves different roles primarily in lipid metabolism and as a component of fats .
特性
CAS番号 |
143085-79-4 |
|---|---|
分子式 |
C14H29NO2 |
分子量 |
243.39 g/mol |
IUPAC名 |
3-aminotetradecanoic acid |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13H,2-12,15H2,1H3,(H,16,17) |
InChIキー |
MZHRIDJLZTWHJA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
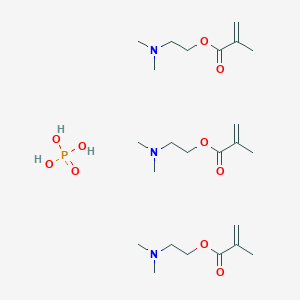
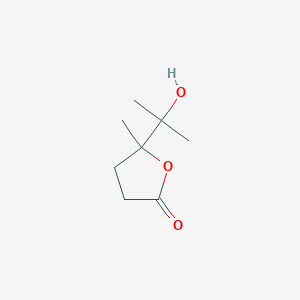
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)

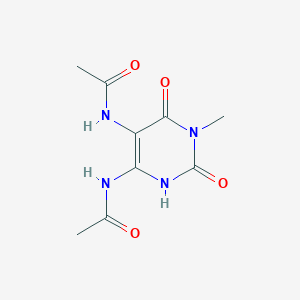
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
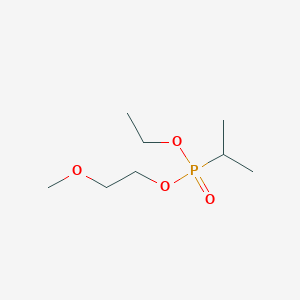
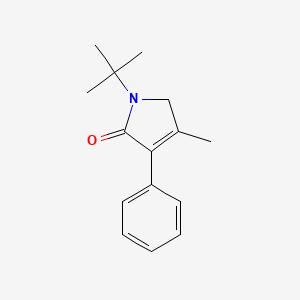
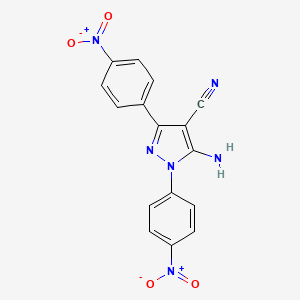
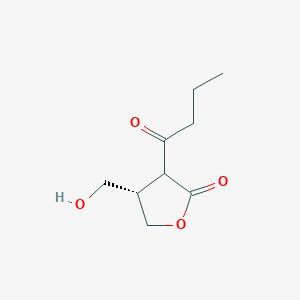

![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
